
1-(3-Iodopropyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodopropyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-iodopropyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(3-Iodopropyl)azetidine can be achieved through several routes:
Alkylation of Azetidine: One common method involves the alkylation of azetidine with 1,3-diiodopropane under basic conditions.
Cyclization Reactions: Another approach involves the cyclization of 3-iodopropylamine with a suitable electrophile, such as a carbonyl compound, to form the azetidine ring.
Industrial Production: Industrial production methods may involve continuous flow processes and the use of microwave irradiation to enhance reaction rates and yields.
Chemical Reactions Analysis
1-(3-Iodopropyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield the deiodinated azetidine.
Cycloaddition Reactions: The strained azetidine ring can participate in cycloaddition reactions, such as [2+2] cycloadditions, to form larger ring systems.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents such as lithium aluminum hydride (LiAlH₄). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Iodopropyl)azetidine has several scientific research applications:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as bioactive molecules in drug discovery.
Materials Science: The unique reactivity of azetidines makes them valuable in the development of novel polymers and materials with specific properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Iodopropyl)azetidine is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The iodine atom serves as a leaving group in substitution reactions, enabling the formation of diverse derivatives .
Comparison with Similar Compounds
1-(3-Iodopropyl)azetidine can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Pyrrolidine: Pyrrolidines are five-membered nitrogen heterocycles with lower ring strain and different chemical properties.
The unique feature of this compound is the presence of the iodine atom, which enhances its reactivity and allows for diverse chemical modifications.
Properties
Molecular Formula |
C6H12IN |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
1-(3-iodopropyl)azetidine |
InChI |
InChI=1S/C6H12IN/c7-3-1-4-8-5-2-6-8/h1-6H2 |
InChI Key |
NCPDDDUDSPXSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
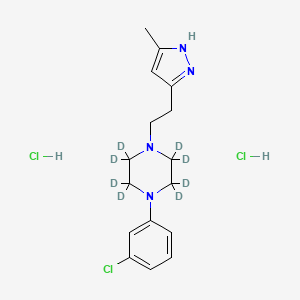
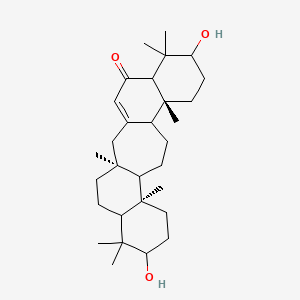
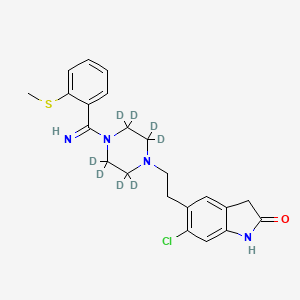
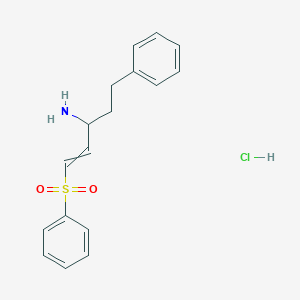
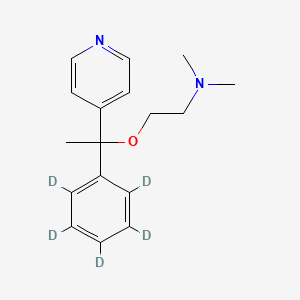
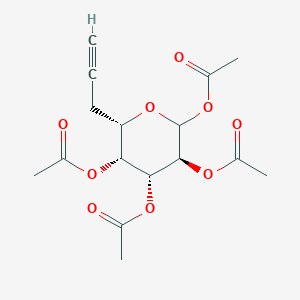
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
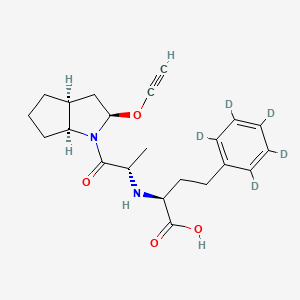
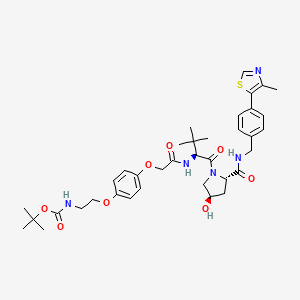
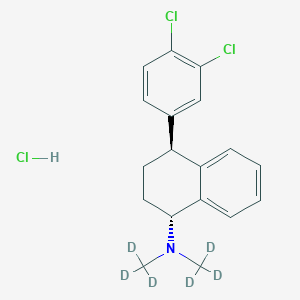
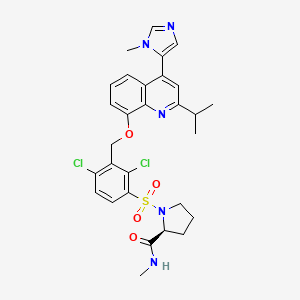
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)
